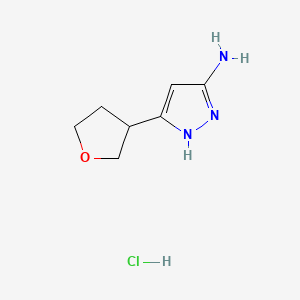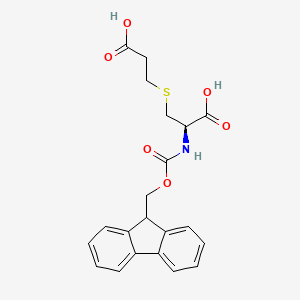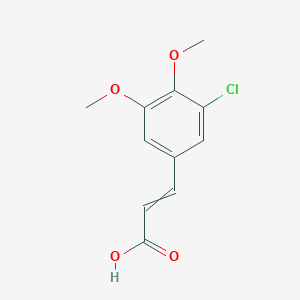
2-Bromo-4-(1-ethyl-3-piperidyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32690969 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32690969 typically involves a series of well-defined chemical reactions. The starting materials and reagents are carefully selected to ensure high yield and purity. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction type] using [specific catalysts].
Step 3: Final product formation by [specific reaction type] under [specific conditions].
Industrial Production Methods
In an industrial setting, the production of MFCD32690969 is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves:
Large-scale reactors: to handle the increased volume of reactants.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32690969 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] to produce [specific products].
Common Reagents and Conditions
The reactions involving MFCD32690969 typically require:
Oxidizing agents: Such as [specific oxidizing agents].
Reducing agents: Such as [specific reducing agents].
Catalysts: Including [specific catalysts] to enhance reaction rates.
Solvents: Such as [specific solvents] to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions include [specific products], which are valuable in various applications.
Applications De Recherche Scientifique
MFCD32690969 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD32690969 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific receptors or enzymes]: and modulating their activity.
Interfering with [specific biochemical pathways]: to produce desired outcomes.
Inducing [specific cellular responses]: that lead to [specific effects].
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to MFCD32690969 include [list of similar compounds], which share structural or functional similarities.
Uniqueness
MFCD32690969 stands out due to its unique properties, such as [specific properties], which make it particularly suitable for [specific applications].
Conclusion
MFCD32690969 is a versatile compound with significant potential in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial applications alike.
Propriétés
Formule moléculaire |
C10H15BrN2S |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
2-bromo-4-(1-ethylpiperidin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H15BrN2S/c1-2-13-5-3-4-8(6-13)9-7-14-10(11)12-9/h7-8H,2-6H2,1H3 |
Clé InChI |
PFPVXYAZIZWVRA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)C2=CSC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


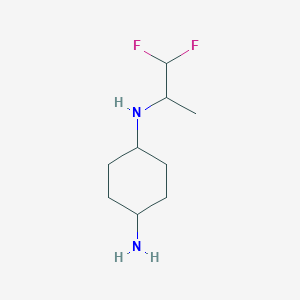

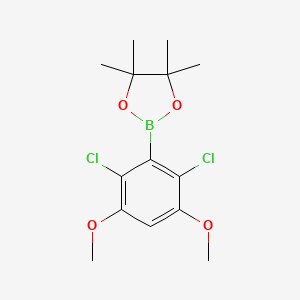

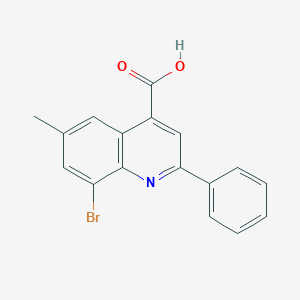
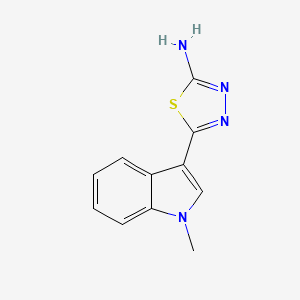
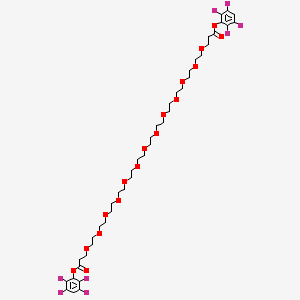


![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
